molecular formula C14H20N2O4 B2702790 (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester CAS No. 474679-02-2

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester

Cat. No. B2702790
Key on ui cas rn: 474679-02-2
M. Wt: 280.324
InChI Key: TXDOPQKWPQENRR-UHFFFAOYSA-N
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Patent
US08975285B2

Procedure details

To a solution of ethyl 2-(2-(tert-butoxycarbonylamino)pyridin-4-yl)acetate (10) (WO 2007089512) (10.0 g, 35.7 mmol) under nitrogen in THF (100 mL), at −78° C., was added DIBAL (1M solution in THF, 71.3 mL, 71.3 mmol) over 1 hr. The reaction mixture was stirred at −78 to −60° C. for 40 min and then warmed to −15° C. over 1 hr. The solution was re-cooled to −78° C. and treated with further DIBAL (1M solution in THF, 35 mL, 35.7 mmol). The mixture was allowed to warm to −40° C. and stirred for 1 hr. Water (10 mL) was added cautiously to quench the reaction followed by MgSO4 (20 g) and the solids removed by filtration. The filtrate was concentrated to dryness under reduced pressure and the residue subjected to column chromatography (330 g), eluting with 65% EtOAc in hexanes to give tert-butyl 4-(2-hydroxyethyl)pyridin-2-ylcarbamate (11) (6.00 g, 64%) as a yellow solid: m/z 239 (M+H)+ (ES+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
71.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([CH2:15][C:16](OCC)=[O:17])[CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC(C[AlH]CC(C)C)C.O>C1COCC1>[OH:17][CH2:16][CH2:15][C:13]1[CH:12]=[CH:11][N:10]=[C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])[CH:14]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)OCC
Name
Quantity
71.3 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-69 (± 9) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78 to −60° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to −15° C. over 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was re-cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −40° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench the reaction
CUSTOM
Type
CUSTOM
Details
the solids removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
eluting with 65% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
OCCC1=CC(=NC=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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